Sograzepide-d3
Description
Overview of Cholecystokinin (B1591339) (CCK) Receptors in Biological Systems and Their Physiological Significance
Cholecystokinin (CCK) and gastrin are crucial peptide hormones involved in both gastrointestinal and neural physiology. guidetopharmacology.org Discovered in 1928, CCK was initially identified as a substance released by the small intestine in response to fat, triggering gallbladder contraction. guidetopharmacology.org Later, it was found to also stimulate pancreatic enzyme secretion. guidetopharmacology.org Gastrin, first described in 1905, is primarily responsible for stimulating gastric acid secretion. guidetopharmacology.org Both hormones are derived from larger precursor proteins and exist in various molecular forms. guidetopharmacology.org
The physiological roles of CCK are centered on nutritional homeostasis, including stimulating gallbladder contraction, pancreatic exocrine secretion, delaying gastric emptying, and promoting satiety. guidetopharmacology.orgwikipedia.org In the central nervous system (CNS), CCK is one of the most abundant neuropeptides and is involved in regulating anxiety, memory, and hunger. wikipedia.orgpnbvesper.com
Two primary subtypes of CCK receptors have been identified and are classified based on their affinity for agonists and their anatomical location. pnbvesper.comnih.gov These are now officially termed CCK1 and CCK2 receptors, but are also widely known by their former classification as Type A (for alimentary) and Type B (for brain), respectively. guidetopharmacology.org
CCK-A (CCK1) Receptors: These receptors are found predominantly in the gastrointestinal (GI) system, including the gallbladder, pancreas, and parts of the stomach, as well as in select areas of the CNS. guidetopharmacology.orgnih.govnih.gov They exhibit a significantly higher affinity for sulfated CCK compared to gastrin and non-sulfated CCK. pnbvesper.com
CCK-B (CCK2) Receptors: These receptors are the predominant type in the central nervous system and are also found in the stomach. nih.govnih.gov They bind both CCK and gastrin with similarly high affinity. nih.govnih.gov The gastrin receptor has been identified as being identical to the CCK-B receptor. nih.gov
The two receptor subtypes share approximately 50% amino acid homology. wikipedia.orgnih.gov
Both CCK-A and CCK-B receptors are members of the G protein-coupled receptor (GPCR) family, specifically Class A. guidetopharmacology.org Upon agonist binding, these receptors primarily couple to the Gq group of heterotrimeric G proteins. guidetopharmacology.org This activation stimulates phospholipase C, leading to an increase in intracellular calcium. guidetopharmacology.org
The structural requirements for ligand binding differ between the two receptor subtypes. The CCK-A receptor's selectivity is more stringent, requiring the C-terminal heptapeptide (B1575542) amide of CCK, including a sulfated tyrosine residue, for high-affinity binding. guidetopharmacology.org In contrast, the minimal active fragment for the CCK-B receptor is the C-terminal tetrapeptide amide, which is common to both CCK and gastrin peptides. guidetopharmacology.org This explains why the CCK-B receptor binds both hormones with high affinity. guidetopharmacology.org
While Gq/11 protein-dependent signaling is the primary pathway, research indicates that CCK receptors, like many GPCRs, can engage in pleiotropic coupling, activating other signaling pathways including those involving Gs and G13 proteins, as well as β-arrestin recruitment. biorxiv.org
Introduction to Sograzepide (Netazepide; YF 476; YM-220) as a Potent Gastrin/CCK-B Receptor Antagonist
Sograzepide, also known by the names Netazepide, YF 476, and YM-220, is a highly potent and selective antagonist of the gastrin/CCK-B receptor. medchemexpress.comtargetmol.comfishersci.fi It is an orally active compound belonging to the benzodiazepine (B76468) class of molecules. nih.gov
The quest for non-peptide antagonists for CCK receptors led to the development of various compounds, with the 1,4-benzodiazepine (B1214927) derivative L-365,260 being a prototype CCK-B selective antagonist. pnas.org Sograzepide (YF 476) emerged from research aimed at discovering potent and selective gastrin/CCK-B receptor antagonists. targetmol.commedchemexpress.com Its development represents a significant step in creating tools to study the physiological and pathological roles of the gastrin/CCK-B receptor. researchgate.net
Sograzepide demonstrates high selectivity and potency for the gastrin/CCK-B receptor. medchemexpress.commedchemexpress.com In vitro studies have shown that it has an IC50 value of 0.1 nM for the gastrin/CCK-B receptor, while its inhibitory effect on the CCK-A receptor is significantly lower, with an IC50 of 502 nM. medchemexpress.comfishersci.fi It effectively displaces the binding of radiolabeled CCK-8 to rat brain, as well as cloned canine and human gastrin/CCK-B receptors, with Ki values of 0.068 nM, 0.62 nM, and 0.19 nM, respectively. medchemexpress.comfishersci.fi
The primary pharmacological action of Sograzepide is the selective blockade of the CCK-B receptor, which prevents the binding of its natural ligands, gastrin and CCK. nih.gov This action leads to the inhibition of physiological responses mediated by this receptor, most notably the inhibition of pentagastrin-stimulated gastric acid secretion. nih.govmedchemexpress.com
| Parameter | Value | Receptor | Reference |
|---|---|---|---|
| IC50 | 0.1 nM | Gastrin/CCK-B | medchemexpress.comfishersci.fi |
| IC50 | 502 nM | Gastrin/CCK-A | medchemexpress.comfishersci.fi |
| Ki (rat brain) | 0.068 nM | Gastrin/CCK-B | medchemexpress.comfishersci.fi |
| Ki (cloned canine) | 0.62 nM | Gastrin/CCK-B | medchemexpress.comfishersci.fi |
| Ki (cloned human) | 0.19 nM | Gastrin/CCK-B | medchemexpress.comfishersci.fi |
Rationale and Advantages of Deuterium (B1214612) Labeling in Chemical Biology and Pharmaceutical Research
Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a valuable strategy in chemical biology and pharmaceutical research. clearsynth.com This modification can alter the physical and chemical properties of a molecule without changing its fundamental structure or biological activity. scispace.com
The primary rationale for using deuterated compounds lies in the "kinetic isotope effect." The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can significantly slow the rate of metabolic reactions that involve the cleavage of this bond. nih.govtandfonline.com This can lead to several advantages:
Reduced Formation of Toxic Metabolites: If a metabolic pathway leads to the formation of a toxic metabolite, deuteration can reduce its production, potentially improving the safety profile of a compound. nih.gov
Enhanced Therapeutic Profile: The improved pharmacokinetic properties can allow for less frequent dosing and a more consistent therapeutic effect. nih.gov
Research Applications: Deuterated compounds are essential tools for studying metabolic pathways, determining protein structures using techniques like NMR spectroscopy, and serving as internal standards in quantitative mass spectrometry. clearsynth.comacs.org
The development of deuterated versions of existing drugs, like Sograzepide-d3, can leverage the extensive knowledge of the original compound, potentially streamlining the research and development process. nih.gov
Principles of Deuterium Isotope Effects on Molecular Properties and Reactivity
The substitution of hydrogen (protium) with its heavier, stable isotope deuterium is a fundamental strategy in medicinal chemistry. nih.gov This substitution, known as deuteration, introduces a neutron into the molecule, which, despite being a subtle structural change, can have a significant impact on the molecule's properties. nih.govajchem-a.com The core principle behind these changes is the kinetic isotope effect (KIE), specifically the deuterium isotope effect (DIE). libretexts.org
The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. libretexts.orgajchem-a.com This is due to the greater mass of the deuterium atom. ajchem-a.com As a result, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when deuterium is substituted at that position. libretexts.orgebsco.com This effect is particularly relevant for metabolic processes, many of which are catalyzed by enzymes like cytochrome P450 and involve the breaking of C-H bonds. juniperpublishers.comcdnsciencepub.com While deuteration significantly alters reactivity and spectroscopic properties, it generally does not affect structural properties like bond lengths and angles. ajchem-a.comajchem-a.com
| Property | Effect of Deuterium Substitution (H vs. D) | Underlying Reason |
|---|---|---|
| Atomic Mass | Deuterium is approximately twice as heavy as protium (B1232500). ajchem-a.com | Presence of an extra neutron in the deuterium nucleus. nih.gov |
| Bond Strength | The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond. libretexts.orginformaticsjournals.co.in | Lower zero-point vibrational energy of the C-D bond. |
| Reaction Rate (KIE) | Reactions involving C-H bond cleavage in the rate-determining step are slower for C-D bonds. libretexts.orgebsco.com | Higher activation energy required to break the stronger C-D bond. libretexts.org |
| Molecular Vibrations | Deuterated molecules exhibit lower vibrational frequencies. ajchem-a.comajchem-a.com | Increased reduced mass of the molecule due to the heavier deuterium atom. ajchem-a.comajchem-a.com |
Applications of Deuterated Compounds in Enhanced Metabolic Stability and Pharmacokinetic Investigations in Preclinical Settings
A primary application of deuteration in drug discovery is to improve a compound's metabolic profile. informaticsjournals.co.in By strategically replacing hydrogen atoms at metabolically vulnerable positions ("soft spots") with deuterium, the rate of metabolic breakdown can be significantly reduced. nih.gov This enhancement in metabolic stability is a direct consequence of the kinetic isotope effect, as enzymes find it more difficult to cleave the stronger C-D bond. juniperpublishers.com
This strategy can lead to several favorable outcomes in preclinical investigations:
Improved Pharmacokinetics: Slower metabolism can increase the biological half-life of a compound, leading to prolonged exposure. juniperpublishers.cominformaticsjournals.co.in
Reduced Metabolite Formation: Deuteration can decrease the formation of specific, sometimes undesirable or toxic, metabolites. nih.govjuniperpublishers.com This is sometimes referred to as "metabolic shunting," where the metabolic pathway is altered. juniperpublishers.com
Toxicity Assessment: By creating more stable versions of a drug, researchers can better study the intrinsic properties of the parent compound and potentially reduce toxicities associated with its metabolites. nih.govcdnsciencepub.com
These improvements allow for a more detailed and controlled investigation of a compound's pharmacokinetic and pharmacodynamic properties in a preclinical setting. nih.govinformaticsjournals.co.in
Utility of Deuterated Analogues as Internal Standards in Bioanalytical Methodologies
In the field of bioanalysis, particularly for quantitative studies using liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. aptochem.comkcasbio.com Deuterated analogues like this compound are ideal for this purpose. aptochem.com
An internal standard is a compound added in a known quantity to samples being analyzed. aptochem.com It is used to correct for variability during the entire analytical process, including sample extraction, injection volume, and potential matrix effects (ion suppression or enhancement) that can occur in complex biological samples like plasma. aptochem.comkcasbio.comresearchgate.net
Deuterated analogues are the preferred choice for an internal standard because they possess nearly identical physicochemical properties to the non-labeled analyte (the compound being measured). researchgate.net
Co-elution: The deuterated standard and the analyte exhibit the same retention time in the chromatography system. aptochem.com
Identical Extraction and Ionization: They have the same extraction recovery and ionization response in the mass spectrometer. aptochem.com
Mass Distinction: Despite these similarities, the deuterated standard is easily distinguished from the analyte by the mass spectrometer due to its higher mass. aptochem.com
This allows for highly accurate and precise quantification, as the ratio of the analyte's signal to the internal standard's signal remains constant even if sample loss or matrix effects occur. kcasbio.comscispace.com The use of a deuterated internal standard is a critical component of a robust and reliable bioanalytical method, often recommended by regulatory agencies. kcasbio.comnih.gov
| Application Area | Specific Use of Deuterated Analogue | Benefit |
|---|---|---|
| Metabolic Stability Studies | Serve as a test compound to assess the impact of deuteration on metabolic pathways. juniperpublishers.com | Slower metabolism can reveal rate-limiting steps and improve half-life. juniperpublishers.cominformaticsjournals.co.in |
| Pharmacokinetic Investigations | Used to compare the PK profile (absorption, distribution, metabolism, excretion) against the non-deuterated parent drug. nih.gov | Provides insight into how metabolic changes affect drug exposure and duration of action. nih.govcdnsciencepub.com |
| Bioanalytical Internal Standard | Added to biological samples as a reference for quantifying the non-deuterated drug. aptochem.comresearchgate.net | Corrects for analytical variability, ensuring high accuracy and precision in LC-MS/MS assays. kcasbio.comnih.gov |
Defined Research Objectives and Scope for Investigations Involving this compound
The primary research objective for this compound is to serve as a high-fidelity internal standard for the accurate quantification of Sograzepide in various biological matrices during preclinical research. This is essential for pharmacokinetic studies, enabling researchers to precisely measure the concentration of Sograzepide over time in plasma or tissue samples.
The scope of investigations involving this compound includes:
Development and validation of bioanalytical methods: Establishing robust and reliable LC-MS/MS assays for Sograzepide quantification in compliance with international guidelines. researchgate.netnih.gov
Preclinical pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of Sograzepide in animal models.
Metabolic pathway identification: Using this compound in comparative in vitro and in vivo metabolism studies to pinpoint sites of metabolic attack on the Sograzepide molecule. By comparing the metabolite profiles of Sograzepide and this compound, researchers can elucidate the primary metabolic pathways and the impact of the deuterium kinetic isotope effect.
The use of this compound is strictly confined to these preclinical research applications and is not intended for therapeutic use. Its value lies in its ability to enhance the quality and precision of data generated in the study of its non-deuterated counterpart, Sograzepide.
Properties
Molecular Formula |
C₂₈H₂₇D₃N₆O₃ |
|---|---|
Molecular Weight |
501.29 |
Synonyms |
(R)-N-[1-(3,3-Dimethyl-2-oxobutyl)-2,3-dihydro-2-oxo-5-(2-pyridinyl)-1H-1,4-benzodiazepin-3-yl]-N’-[3-(methylamino)phenyl]urea-d3; 1H-1,4-Benzodiazepine, urea deriv.-d3; Sograzepide-d3; YF 476-d3 |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Incorporation Strategies for Sograzepide D3
Retrosynthetic Analysis of Sograzepide and Potential Precursors
A retrosynthetic analysis of Sograzepide ((R)-1-(1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e] rsc.orgevitachem.comdiazepin-3-yl)-3-(3-(methylamino)phenyl)urea) reveals a complex structure built around a 1,4-benzodiazepine (B1214927) core. medkoo.com The key disconnections can be made at the urea (B33335) linkage and the N1-substituent of the benzodiazepine (B76468) ring.
Key Disconnections:
Urea Linkage: The urea bond can be disconnected to yield two primary precursors: an amine-functionalized benzodiazepine core (Intermediate A ) and an isocyanate or carbamoyl (B1232498) chloride derivative of 3-(methylamino)aniline (Intermediate B ).
N1-Alkylation: The bond between the benzodiazepine nitrogen and the 3,3-dimethyl-2-oxobutyl group can be broken, suggesting an alkylation step. This points to a precursor benzodiazepine (Intermediate C ) and an appropriate alkylating agent like 1-halo-3,3-dimethyl-2-butanone (Intermediate D ).
Benzodiazepine Core: The central benzodiazepine ring itself is typically formed via a condensation reaction between a 2-aminobenzophenone (B122507) derivative and an amino acid. For Sograzepide, this would involve a 2-amino-benzophenone bearing a 2-pyridyl group (Intermediate E ) and an α-amino acid derivative, likely a protected form of glycine (B1666218) or a related amino acid that can be converted to the 3-amino group (Intermediate F ).
This analysis suggests that the synthesis would proceed by first constructing the functionalized benzodiazepine core, followed by urea formation and N-alkylation, or a variation of this sequence. The precursors identified provide a roadmap for the forward synthesis.
Methodologies for the Chemical Synthesis of the Sograzepide Core Structure
The synthesis of the core 1,4-benzodiazepine structure, a common scaffold in medicinal chemistry, generally involves established synthetic routes. evitachem.comnih.gov Although the specific, proprietary synthesis of Sograzepide is not publicly detailed, a plausible pathway can be constructed based on known chemical transformations.
A common approach involves the following steps:
Amide Formation: Reaction of a 2-aminobenzophenone derivative with a protected α-amino acid (like N-protected glycine) using a coupling agent to form an amide.
Deprotection: Removal of the N-protecting group from the glycine moiety to expose a primary amine.
Cyclization: An acid-catalyzed intramolecular condensation (imination) between the newly freed amine and the ketone of the benzophenone (B1666685) part, followed by tautomerization, forms the seven-membered benzodiazepine ring. evitachem.com
For Sograzepide specifically, the starting material would be a 2-amino-benzophenone substituted with a 2-pyridyl group. This intermediate would be coupled with an amino acid derivative that introduces the functionality needed for the subsequent urea linkage. Modifications to this general scheme would be necessary to install the required substituents at the correct positions and with the desired stereochemistry at the C3 position.
Site-Specific Deuterium (B1214612) Labeling Approaches for Sograzepide-d3 Synthesis
The "-d3" designation in this compound indicates the incorporation of three deuterium atoms. The precise location of these labels is crucial and is determined by the synthetic strategy. Common methods for introducing deuterium into organic molecules include hydrogen-deuterium exchange, reductive deuteration, and stereoselective methods. researchgate.netnih.gov
Deuterium-Hydrogen Exchange Reactions (H/D Exchange)
Hydrogen-Deuterium (H/D) exchange is a direct method for replacing protons with deuterons. wikipedia.org This can be achieved under acidic, basic, or metal-catalyzed conditions. wikipedia.orglibretexts.org
Acid/Base Catalysis: Protons on carbons adjacent to carbonyl groups (α-hydrogens) are acidic and can be exchanged for deuterium by treatment with a deuterated acid or base in a deuterated solvent like D₂O. libretexts.orgingentaconnect.com For this compound, the three hydrogens on the acetyl methyl group of the N1-substituent (-C(O)CH₃) are prime candidates for deuteration via this method. The reaction would likely involve treating a precursor containing this group with a base in D₂O. ingentaconnect.com
Metal Catalysis: Transition metals like palladium, platinum, or ruthenium can catalyze H/D exchange at less activated C-H bonds. researchgate.netscielo.org.mx This allows for deuteration at specific aromatic or aliphatic positions that are not amenable to simple acid/base exchange.
Reductive Deuteration Techniques
Reductive deuteration involves the addition of deuterium across a double bond or the reduction of a functional group using a deuterated reagent. researchgate.netuni-rostock.de
Catalytic Deuterogenation: Alkenes and alkynes can be reduced using deuterium gas (D₂) in the presence of a heterogeneous catalyst (e.g., Pd/C). google.comnih.gov This method could be used if a precursor to the N1-substituent contained a carbon-carbon double bond.
Deuterated Reducing Agents: Reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) are powerful tools for reducing carbonyls (ketones, aldehydes, esters) to deuterated alcohols. mdpi.comresearchgate.net For instance, if the synthesis of the N1-substituent involved the reduction of a carboxylic acid derivative, LiAlD₄ could be used to install two deuterium atoms at the resulting methylene (B1212753) position.
Stereoselective Deuteration Methods and Their Application
Achieving stereoselectivity—the controlled spatial orientation of the deuterium atom—is a significant challenge in synthesis. researchgate.netd-nb.info This is particularly relevant for chiral centers, such as the C3 position of the benzodiazepine ring in Sograzepide.
Recent advances have focused on:
Chiral Catalysts: Using chiral metal complexes or organocatalysts to direct the delivery of deuterium to one face of a molecule. researchgate.net
Enzymatic Reactions: Biocatalysts, such as evolved synthases, can perform highly site- and stereoselective deuteration reactions under mild conditions, often using D₂O as the deuterium source. nih.gov For a complex molecule like Sograzepide, a chemoenzymatic approach could be employed where an enzyme is used to stereoselectively label a key precursor. nih.gov For example, a deuterated amino acid precursor could be synthesized enzymatically and then incorporated into the benzodiazepine core.
Considerations for Isotopic Purity and Enrichment in Deuterated Chemical Synthesis
The successful synthesis of a deuterated compound like this compound requires rigorous control over its isotopic purity and enrichment.
Isotopic Enrichment refers to the percentage of a specific isotopic label at a given position in the molecule. isotope.com For this compound, a high enrichment (typically >98%) is desired to ensure that the vast majority of labeled sites contain deuterium rather than hydrogen. cdnisotopes.com
Isotopic Purity (or Species Abundance) refers to the percentage of molecules that contain the desired number of deuterium atoms (in this case, three). rsc.orgisotope.com A sample with 99% isotopic enrichment at three sites will contain a slightly lower percentage of the d3 species, with minor amounts of d2 and d1 species present. isotope.com
Table 1: Analytical Techniques for Isotopic Purity and Enrichment
| Technique | Application in Deuterated Synthesis Analysis |
|---|---|
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio, allowing for the quantification of different isotopologues (e.g., d0, d1, d2, d3) in a sample. High-resolution MS (HR-MS) is particularly powerful for confirming isotopic purity. rsc.orgrsc.orgnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR can be used to quantify the disappearance of a proton signal at the site of deuteration. ²H (Deuterium) NMR directly observes the deuterium signal, confirming its location. This method is crucial for determining the site-specificity and stereochemistry of the label. rsc.orgomicronbio.com |
To maximize isotopic enrichment, synthetic strategies often employ deuterated reagents with very high isotopic content (e.g., D₂O >99.8 atom% D) and may involve multiple exchange cycles or purification steps to remove partially deuterated impurities. zeochem.com The choice of reaction conditions, such as temperature and reaction time, must also be carefully optimized to prevent "scrambling" or loss of the deuterium label.
Scale-Up Synthesis Methodologies for Research Applications
Purification methodologies must be adapted for larger quantities. While laboratory-scale purification often relies on silica (B1680970) gel column chromatography, this can be cumbersome and expensive at scale. Developing robust crystallization procedures for key intermediates and the final product is highly desirable. Crystallization is often more economical, scalable, and can provide a product of very high purity. The final product, being a solid, is amenable to this purification technique. ddtjournal.com
Safety is paramount, particularly in the context of scaling up chemical reactions. The patented synthesis route for related compounds that avoids the use of potentially explosive azide (B81097) intermediates for forming the isocyanate is a significant advantage for large-scale production. googleapis.com Instead, using phosgene (B1210022) equivalents like carbonyldiimidazole (CDI) or triphosgene (B27547) offers a safer alternative for this transformation. googleapis.com
Finally, process monitoring using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential at each stage to ensure reaction completion, identify by-products, and confirm the purity and isotopic incorporation of the final this compound product.
Data Tables
Table 1: Proposed Synthesis Outline for this compound
| Step | Description | Key Intermediates / Reactants | Key Reagents |
|---|---|---|---|
| 1 | Formation of Benzodiazepine Core | 2-(2-Aminobenzoyl)pyridine | Amino acid derivatives, cyclization agents |
| 2 | Alkylation & Chiral Resolution | 3-Amino-5-(pyridin-2-yl)-1,3-dihydro-2H-benzo[e] Current time information in Bangalore, IN.fao.orgdiazepin-2-one | 1-Bromo-3,3-dimethyl-2-butanone, chiral resolving agents |
| 3 | Preparation of Deuterated Precursor | 3-Nitroaniline or similar | Protecting group reagents, reducing agents |
| 4 | Isotopic Incorporation (N-Trideuteromethylation) | N-Substituted-3-aminoaniline | CD₃OD, Manganese or Ruthenium catalyst, base |
| 5 | Formation of Isocyanate | 3-(N-(methyl-d3)amino)aniline derivative | Phosgene equivalent (e.g., Triphosgene, CDI) |
| 6 | Final Coupling (Urea Formation) | (R)-3-amino-1-(3,3-dimethyl-2-oxobutyl)-5-(pyridin-2-yl)-1,3-dihydro-2H-benzo[e] Current time information in Bangalore, IN.fao.orgdiazepin-2-one, Deuterated isocyanate | Aprotic solvent (e.g., Dichloromethane) |
| 7 | Final Product Purification | Crude this compound | Solvents for crystallization |
Advanced Analytical and Spectroscopic Characterization of Sograzepide D3
Confirmation of Deuterium (B1214612) Incorporation Using High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is an indispensable tool for the definitive confirmation of deuterium incorporation in Sograzepide-d3. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the differentiation between the deuterated and non-deuterated forms of the compound and the elucidation of its elemental composition.
Isotopic Pattern Analysis and Quantification of Deuterium Content
The isotopic pattern observed in the mass spectrum of this compound serves as direct evidence of successful deuterium labeling. The molecular formula of this compound is C28H27D3N6O3. usbio.net The presence of three deuterium atoms results in a distinct increase in the monoisotopic mass compared to the unlabeled Sograzepide.
Analysis of the isotopic cluster in the high-resolution mass spectrum allows for the quantification of deuterium content. The relative intensities of the peaks corresponding to the d0, d1, d2, and d3 species provide a measure of the isotopic enrichment. In a highly purified sample of this compound, the most abundant peak in the isotopic cluster will correspond to the d3 species.
Table 1: Theoretical Isotopic Distribution for Sograzepide and this compound
| Species | Chemical Formula | Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|---|
| Sograzepide (d0) | C28H30N6O3 | 498.2379 | 100 |
This table is illustrative and based on theoretical calculations. Actual results may vary based on the specific synthesis and purification methods.
Structural Elucidation and Stereochemical Assignment by Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules, and it is particularly crucial for determining the precise location of deuterium atoms in isotopically labeled compounds like this compound.
Deuterium Localization and Chemical Shift Analysis
A comparative analysis of the ¹H NMR spectra of Sograzepide and this compound is the primary method for identifying the sites of deuterium incorporation. The signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity in the ¹H NMR spectrum of this compound.
Furthermore, ²H (Deuterium) NMR spectroscopy can be employed to directly observe the deuterium nuclei. The chemical shifts in the ²H NMR spectrum will correspond to the positions of the deuterium atoms in the molecule, providing unambiguous confirmation of their location. ¹³C NMR spectroscopy can also provide complementary information, as the carbon atoms bonded to deuterium will exhibit a characteristic triplet splitting pattern (due to C-D coupling) and a slight upfield shift in their resonance compared to the corresponding carbons in unlabeled Sograzepide.
Chromatographic Purity Assessment and Impurity Profiling
Ensuring the chemical purity of this compound is essential for its use as a research tool or in any subsequent studies. Chromatographic techniques are the gold standard for assessing purity and identifying any potential impurities.
High-Performance Liquid Chromatography (HPLC) with UV/Vis or Diode Array Detection
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of individual components in a mixture. A reversed-phase HPLC method, often utilizing a C18 column, is typically developed to assess the purity of this compound. scirp.org The use of a Diode Array Detector (DAD) allows for the acquisition of UV-Vis spectra for each peak, which can help in the identification of impurities by comparing their spectra to that of the main this compound peak. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Table 2: Illustrative HPLC Purity Data for this compound
| Peak No. | Retention Time (min) | Area (%) | Identity |
|---|---|---|---|
| 1 | 8.5 | 99.8 | This compound |
| 2 | 9.2 | 0.1 | Impurity A |
This table represents a hypothetical high-purity batch of this compound.
Gas Chromatography (GC) for Volatile Impurities or Derivatized Forms
Gas Chromatography (GC) is particularly useful for the analysis of volatile organic impurities that may be present from the synthesis process, such as residual solvents. The sample is vaporized and introduced into a capillary column, where separation occurs based on the components' boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification of any volatile impurities. For non-volatile impurities, derivatization may be necessary to increase their volatility for GC analysis.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Sograzepide |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering advantages such as high speed, reduced solvent consumption, and unique selectivity compared to traditional high-performance liquid chromatography (HPLC). Given that Sograzepide possesses a chiral center, establishing a robust SFC method for the enantiomeric separation of this compound is crucial.
The development of a chiral SFC method for a deuterated benzodiazepine (B76468) derivative like this compound typically involves screening various chiral stationary phases (CSPs) and mobile phase compositions. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often the first choice due to their broad applicability. chiraltech.com
A common approach involves coupling achiral and chiral columns in series to achieve simultaneous separation of related impurities and the enantiomers of the target compound. For instance, a study on the separation of a mixture of eight benzodiazepines, four of which were chiral racemates, successfully employed an amino-based achiral column coupled with a Chiralcel® OD-H (a cellulose-based CSP). The mobile phase consisted of 10% ethanol (B145695) with 0.5% isopropylamine (B41738) as a modifier in supercritical carbon dioxide. fagg.be This strategy allows for the resolution of both chiral and achiral compounds in a single run. nih.gov
For the method development of this compound, a similar screening approach would be beneficial. The initial screening could involve several polysaccharide-based columns with alcohol modifiers like methanol (B129727), ethanol, or isopropanol. chiraltech.com To improve peak shape and resolution, especially for basic compounds like Sograzepide, the addition of a small amount of a basic additive such as diethylamine (B46881) or triethylamine (B128534) to the co-solvent is often necessary. chiraltech.com
Table 1: Illustrative SFC Chiral Separation Screening Parameters for a Benzodiazepine Derivative
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Chiralcel® OD-3 | Chiralpak® AD-H | Chiralpak® IA |
| Mobile Phase | CO₂ / Methanol (80:20, v/v) + 0.1% Diethylamine | CO₂ / Ethanol (85:15, v/v) + 0.1% Diethylamine | CO₂ / Isopropanol (90:10, v/v) + 0.1% Diethylamine |
| Flow Rate | 3.0 mL/min | 3.0 mL/min | 3.0 mL/min |
| Back Pressure | 150 bar | 150 bar | 150 bar |
| Temperature | 40 °C | 40 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
This table presents hypothetical screening conditions based on common practices for chiral SFC separation of related compounds and does not represent actual experimental data for this compound.
The selection of the optimal column and mobile phase would be based on achieving the best resolution, peak shape, and analysis time for the enantiomers of this compound.
Solid-State Characterization Techniques (e.g., X-ray Diffraction, Differential Scanning Calorimetry) for Crystalline Forms
The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence its stability, solubility, and manufacturability. Techniques such as X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) are essential for characterizing the crystalline forms of this compound.
X-ray Diffraction (XRD) is a non-destructive technique that provides information about the crystallographic structure, phase, and purity of a solid material. The XRD pattern of a crystalline solid is unique and can be used as a fingerprint for identification. For benzodiazepine derivatives, different polymorphic forms will exhibit distinct XRD patterns. For example, a study on a dihydro-2,3-benzodiazepine derivative identified a specific physical form (Form III) characterized by its unique X-ray powder diffraction pattern with d-spacings at 10.61, 8.83, 6.78, 5.83, 4.13, and 3.74 Å. google.com Similarly, the analysis of novel 1,2,3-triazolo-1,4-benzodiazepine derivatives showed distinct peaks in their XRD patterns, confirming their crystalline nature. helsinki.fi
Table 2: Illustrative X-ray Diffraction Peaks for a Crystalline Benzodiazepine Derivative
| 2θ Angle (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 8.33 | 10.61 | 100 |
| 10.01 | 8.83 | 85 |
| 13.05 | 6.78 | 70 |
| 15.19 | 5.83 | 60 |
| 21.50 | 4.13 | 55 |
| 23.77 | 3.74 | 40 |
This table is based on published data for a related benzodiazepine derivative google.com and is for illustrative purposes only. It does not represent actual experimental data for this compound.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal properties such as melting point, glass transition temperature, and to study polymorphism. A comparative study of three benzodiazepine derivatives (Diazepam, Nordazepam, and Tetrazepam) using DSC revealed distinct melting endotherms for each compound, highlighting their different thermal behaviors. acs.org The deuteration of a compound can influence its thermal properties. For instance, a study on deuterated FOX-7 showed a decomposition temperature about 30°C higher than its non-deuterated counterpart, indicating increased thermal stability. rsc.org A DSC analysis of this compound would be expected to show a sharp endothermic peak corresponding to its melting point, and any differences compared to non-deuterated Sograzepide could provide insights into the effects of deuteration on its crystal lattice energy.
Table 3: Illustrative Thermal Properties of a Benzodiazepine Derivative from DSC
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | 165 | 170 | 95 |
This table provides hypothetical DSC data for a benzodiazepine derivative and is not based on experimental results for this compound.
Thermal and Chemical Stability Studies of this compound in Research Environments
Understanding the stability of this compound under various conditions is crucial for its handling, storage, and use in research settings. Stability studies typically investigate the effects of temperature, pH, and light on the compound's integrity.
Thermal Stability: Deuteration is known to often enhance the thermal stability of compounds. researchgate.netcdnsciencepub.comnih.govhwb.gov.in This is attributed to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which requires more energy to break. nih.gov Studies on other deuterated compounds have shown an increase in decomposition temperature upon deuteration. rsc.org For this compound, thermal stability would likely be assessed by storing the compound at elevated temperatures and analyzing for degradation products over time using a stability-indicating chromatographic method. A vendor of the non-deuterated Sograzepide suggests storing the solid powder at -20°C for long-term stability (up to 3 years) and at 4°C for shorter periods (up to 2 years). In solution, it is recommended to store at -80°C for up to 2 years or -20°C for up to 1 year. medchemexpress.com Similar, if not enhanced, stability would be expected for this compound.
Chemical Stability: The chemical stability of this compound, particularly its hydrolytic stability, is a critical parameter. Benzodiazepines are known to be susceptible to hydrolysis, especially under acidic or alkaline conditions. nih.gov The hydrolysis of diazepam, for example, has been shown to be pH-dependent, with the reaction proceeding via different mechanisms in acidic and basic media. nih.govnih.gov A study on clonazepam formulations indicated that hydrolysis could be minimized by maintaining the pH in the range of 4.5 to 5.5. google.com
For this compound, stability studies in solutions of varying pH (e.g., pH 2, 7, and 9) would be conducted to determine its degradation kinetics and identify potential degradation products. This information is vital for developing suitable formulations for research purposes and for understanding its potential behavior in different biological environments.
Table 4: Illustrative pH Stability Profile of a Benzodiazepine Derivative in Solution
| pH | Storage Condition | % Degradation after 24h | Major Degradation Product |
| 2.0 | Room Temperature | 15% | Benzophenone (B1666685) derivative |
| 7.0 | Room Temperature | <1% | Not detected |
| 9.0 | Room Temperature | 8% | Ring-opened product |
This table is a hypothetical representation of a pH stability study for a benzodiazepine derivative based on general knowledge nih.govnih.gov and does not reflect actual data for this compound.
In Vitro Pharmacological Profiling and Receptor Interaction Kinetics of Deuterated Sograzepide
Receptor Binding Affinity and Selectivity Assays
The interaction of Sograzepide-d3 with cholecystokinin (B1591339) receptors is characterized by high affinity and marked selectivity for the CCK-B (also known as CCK2 or gastrin) receptor subtype over the CCK-A (CCK1) receptor.
Radioligand Binding Studies for CCK-B and CCK-A Receptors
Radioligand binding assays are instrumental in determining the affinity of a compound for its receptor. In studies involving the non-deuterated parent compound, Sograzepide, its ability to displace the specific binding of the radiolabeled ligand [¹²⁵I]CCK-8 from CCK receptors is a key measure of its binding affinity. medchemexpress.com Sograzepide demonstrates a high affinity for CCK-B receptors from various species. medchemexpress.comnih.gov
For instance, Sograzepide replaces the binding of [¹²⁵I]CCK-8 to rat brain, cloned canine, and cloned human gastrin/CCK-B receptors with high potency. medchemexpress.comnih.gov The affinity of Sograzepide for the rat brain gastrin/CCK-B receptor has been shown to be approximately 4100-fold higher than its affinity for the rat pancreatic CCK-A receptor, highlighting its significant selectivity. nih.gov
Below is a table summarizing the binding affinities (Ki values) of Sograzepide for various CCK-B receptors.
| Receptor Source | Ki (nM) |
| Rat Brain CCK-B | 0.068 |
| Cloned Canine CCK-B | 0.62 |
| Cloned Human CCK-B | 0.19 |
| Data based on studies with the non-deuterated parent compound, Sograzepide. medchemexpress.comnih.gov |
Competitive Binding Assays in Cell-Free and Cell-Based Systems
Competitive binding assays, whether in cell-free membrane preparations or whole-cell systems, further elucidate the inhibitory potency of Sograzepide. The half-maximal inhibitory concentration (IC₅₀) is a standard measure from these assays. Sograzepide exhibits an extremely potent IC₅₀ value of 0.1 nM for the gastrin/CCK-B receptor. medchemexpress.com In contrast, its inhibitory effect on the gastrin/CCK-A receptor is significantly weaker, with an IC₅₀ of 502 nM. medchemexpress.com This vast difference in potency underscores the compound's selectivity for the CCK-B receptor subtype.
| Receptor Target | IC₅₀ (nM) |
| Gastrin/CCK-B | 0.1 |
| Gastrin/CCK-A | 502 |
| Data based on studies with the non-deuterated parent compound, Sograzepide. medchemexpress.com |
Evaluation of Binding Kinetics: Association and Dissociation Rates
A comprehensive understanding of a ligand-receptor interaction requires the evaluation of its binding kinetics, specifically the association (kon) and dissociation (koff) rates. While specific kinetic rate constants for this compound are not detailed in the provided information, the high affinity (low Ki and IC₅₀ values) suggests a combination of a rapid association rate and/or a slow dissociation rate from the CCK-B receptor. This persistent binding contributes to its potent and durable antagonist effects observed in functional assays.
Functional Antagonist Activity in Cellular Models
This compound acts as an antagonist, meaning it binds to the receptor but does not elicit a biological response. Instead, it blocks the receptor from being activated by endogenous agonists like cholecystokinin and gastrin. cancer.govnih.gov This functional antagonism is demonstrated in various cellular models.
Inhibition of Agonist-Induced Intracellular Calcium Mobilization
CCK-B receptors are G-protein coupled receptors (GPCRs) that, upon activation, can lead to an increase in intracellular calcium levels via the Gq/11 signaling pathway. medchemexpress.com As an antagonist, Sograzepide is expected to inhibit this agonist-induced calcium mobilization. Assays measuring intracellular calcium flux in response to a CCK agonist, in the presence and absence of this compound, would demonstrate its functional antagonist activity. A dose-dependent inhibition of the calcium signal by this compound would confirm its antagonistic properties at the cellular level.
Modulation of Adenylyl Cyclase Activity and cAMP Production
CCK-B receptor activation can also influence other signaling pathways, including the modulation of adenylyl cyclase activity and subsequent changes in cyclic adenosine (B11128) monophosphate (cAMP) levels. targetmol.com Depending on the specific G-protein coupling in a given cell type, this can result in either stimulation or inhibition of cAMP production. Functional assays can be employed to measure cAMP levels in cells expressing CCK-B receptors. nih.govgoogle.com In such a system, this compound would be expected to block the effects of a CCK agonist on cAMP production, returning the levels to baseline. This demonstrates its ability to functionally antagonize the receptor and prevent downstream signaling events.
Investigation of Downstream Signaling Pathways (e.g., MAPK, PI3K)
There is no specific information available in the reviewed scientific literature regarding the investigation of downstream signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways, following the administration of this compound.
Information on Non-Deuterated Sograzepide:
Research on the non-deuterated parent compound, Sograzepide, has primarily focused on its role as a gastrin/CCK2 receptor antagonist. medkoo.com The gastrin/CCK-B receptor is a G-protein coupled receptor (GPCR). medchemexpress.commedchemexpress.com The activation of GPCRs can trigger various intracellular signaling cascades, including the MAPK and PI3K pathways, which are crucial for regulating cell proliferation, survival, and migration. medchemexpress.comresearchgate.netnih.gov
While direct studies on Sograzepide's influence on the MAPK and PI3K pathways are not extensively detailed in the provided search results, its antagonism of the gastrin/CCK-B receptor suggests a potential modulatory effect on these pathways in cells where they are activated by gastrin. For instance, in certain cancer cell lines, gastrin has been shown to stimulate proliferation through pathways that can involve MAPK and PI3K. Therefore, an antagonist like Sograzepide would be expected to inhibit these effects. However, specific studies detailing this for Sograzepide are needed for confirmation.
Receptor Dimerization and Allosteric Modulation Studies
No studies were found in the public domain that investigate receptor dimerization or allosteric modulation specifically involving this compound.
Information on Non-Deuterated Sograzepide:
The scientific literature reviewed does not provide specific details on whether Sograzepide acts as an allosteric modulator or influences receptor dimerization. Typically, antagonists can act orthosterically, by binding to the same site as the endogenous ligand, or allosterically, by binding to a different site and modulating the receptor's function. medchemexpress.com Some studies on other GPCRs, like the dopamine (B1211576) D2 and D3 receptors, have investigated the role of receptor dimerization in their function and the potential for dual-steric ligands to target these dimers. nih.gov However, similar investigations for the gastrin/CCK-B receptor in the context of Sograzepide binding are not described in the available search results.
Comparative Pharmacological Properties of this compound versus Non-Deuterated Sograzepide
There is a lack of published comparative pharmacological studies directly contrasting the in vitro properties of this compound with its non-deuterated counterpart, Sograzepide. The primary expected difference due to deuteration would be in the compound's metabolic stability, which is a pharmacokinetic property. This could potentially lead to a longer half-life in vivo. However, without specific in vitro comparative data on receptor binding affinity, kinetics, or potency, any discussion remains speculative.
Pharmacological Properties of Non-Deuterated Sograzepide:
Sograzepide (as YF476) is an extremely potent and highly selective gastrin/CCK-B receptor antagonist. medchemexpress.comnih.gov It competitively binds to the gastrin/CCK-B receptor, displacing the binding of radiolabeled CCK-8. medchemexpress.comnih.gov
Table 1: In Vitro Receptor Binding Affinity of Non-Deuterated Sograzepide (YF476)
| Receptor | Species/System | Ki (nM) | Reference |
|---|---|---|---|
| Gastrin/CCK-B | Rat Brain | 0.068 | medchemexpress.comnih.gov |
| Gastrin/CCK-B | Cloned Canine | 0.62 | medchemexpress.comnih.gov |
| Gastrin/CCK-B | Cloned Human | 0.19 | medchemexpress.comnih.gov |
This table is interactive. You can sort and filter the data.
Sograzepide also demonstrates high selectivity for the gastrin/CCK-B receptor over the CCK-A receptor, with an IC50 of 0.1 nM for gastrin/CCK-B and 502 nM for gastrin/CCK-A. medchemexpress.com
Species-Specific Receptor Interaction Differences in Preclinical Cellular Systems
There are no published studies that specifically detail the species-specific receptor interaction differences of this compound in preclinical cellular systems.
Information on Non-Deuterated Sograzepide:
As shown in the table above, studies on the non-deuterated form of Sograzepide (YF476) have revealed differences in its binding affinity to the gastrin/CCK-B receptor across different species. medchemexpress.comnih.gov Specifically, it shows the highest affinity for the rat brain receptor, followed by the cloned human receptor, and then the cloned canine receptor. medchemexpress.comnih.gov This highlights the importance of considering species-specific variations when extrapolating preclinical data.
Preclinical Pharmacokinetic and Metabolic Disposition Studies Utilizing Sograzepide D3
In Vitro Metabolic Stability Assessment
The in vitro metabolic stability of a drug candidate is a critical early indicator of its pharmacokinetic profile in vivo. These studies are essential for predicting hepatic clearance and the potential for drug-drug interactions. For Sograzepide-d3, a deuterated analogue of the gastrin/CCK2 receptor antagonist Sograzepide (also known as Netazepide), in vitro assessments are crucial to understanding how deuterium (B1214612) substitution may alter its metabolic fate. While specific preclinical data for this compound is not publicly available, this section outlines the standard methodologies and expected findings based on general principles of drug metabolism.
Hepatic Microsomal Stability (Phase I and Phase II Metabolism)
Hepatic microsomes, which contain a high concentration of cytochrome P450 (CYP450) enzymes, are the primary in vitro tool for evaluating Phase I metabolic stability. These enzymes are responsible for the oxidative metabolism of many drugs. Phase II metabolism, involving conjugation reactions, can also be assessed in supplemented microsomal systems.
In a typical hepatic microsomal stability assay, this compound would be incubated with liver microsomes from various species (e.g., rat, dog, human) along with necessary cofactors like NADPH for Phase I reactions and UDPGA for glucuronidation (a common Phase II pathway). The disappearance of the parent compound over time is monitored to determine its intrinsic clearance.
Hypothetical Data Table: In Vitro Hepatic Microsomal Stability of this compound
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Rat | 45 | 15.4 |
| Dog | 62 | 11.2 |
This hypothetical data suggests that this compound has moderate to low hepatic clearance, with a longer half-life in human microsomes compared to rodent and canine models. This is a desirable characteristic, as lower clearance can lead to a longer duration of action in vivo.
Plasma and Tissue Homogenate Stability
The stability of this compound would also be evaluated in plasma and various tissue homogenates (e.g., liver, kidney, intestine) to identify any extrahepatic metabolism or degradation by enzymes such as esterases and amidases. In these assays, the compound is incubated with the biological matrix, and its concentration is measured over time. Significant degradation in these matrices would indicate potential clearance pathways outside the liver. It is generally anticipated that this compound would exhibit high stability in plasma and tissue homogenates, as many modern drug candidates are designed to be resistant to such degradation.
Role of Deuterium Kinetic Isotope Effects (DKIE) on Metabolic Pathways
The substitution of hydrogen with deuterium at specific sites in a molecule can significantly alter its metabolic profile due to the Deuterium Kinetic Isotope Effect (DKIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break. nih.gov This can lead to a slower rate of metabolism at the site of deuteration. researchgate.netnih.gov
If the site of deuteration in this compound is a primary site of metabolic attack for Sograzepide, a significant DKIE would be expected. plos.org This could manifest as:
Reduced Rate of Metabolism: A slower formation of metabolites resulting from the cleavage of the C-D bond. youtube.com
Metabolic Switching: If the primary metabolic pathway is slowed, metabolism may shift to alternative, previously minor pathways. plos.org
Improved Pharmacokinetic Profile: A reduction in metabolic clearance can lead to a longer half-life and increased systemic exposure of the parent drug. researchgate.net
For example, if a primary metabolic pathway for Sograzepide is N-demethylation or oxidation of an aromatic ring, and the deuterium atoms in this compound are placed at or near these positions, a significant reduction in the formation of the corresponding metabolites would be anticipated. Understanding the DKIE is crucial for interpreting the pharmacokinetic data of deuterated compounds. nih.govuspto.govsemanticscholar.org
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
Following in vitro characterization, the full ADME profile of this compound would be investigated in preclinical animal models. These studies provide essential data on how the drug behaves in a whole organism, which is critical for predicting its pharmacokinetics in humans.
Oral Bioavailability and Systemic Exposure in Rodent Models
To assess oral bioavailability and systemic exposure, this compound would be administered to rodent models (e.g., rats, mice) via both intravenous (IV) and oral (PO) routes. Plasma samples would be collected at various time points to determine the pharmacokinetic parameters.
Hypothetical Data Table: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.1 | 1.5 |
| AUCinf (ng·h/mL) | 3200 | 11200 |
| t½ (h) | 4.5 | 4.8 |
| CL (mL/h/kg) | 312.5 | - |
| Vdss (L/kg) | 2.0 | - |
This hypothetical data indicates that this compound is orally bioavailable in rats, with a bioavailability of 35%. The half-life is consistent between the IV and PO routes, suggesting that elimination is not dependent on the route of administration.
Tissue Distribution Analysis and Compartmental Modeling in Animal Tissues
Understanding the distribution of a drug into various tissues is key to assessing its potential for efficacy and toxicity. In tissue distribution studies, radiolabeled this compound would be administered to animals, and the concentration of the radiolabel would be measured in various tissues at different time points. This data can then be used to develop a compartmental model to describe the drug's distribution kinetics.
It would be expected that this compound, as a gastrin/CCK2 receptor antagonist, may show some preferential distribution to tissues expressing these receptors, such as the stomach. However, broad distribution to other tissues would also be anticipated. Compartmental modeling would help to quantify the rate and extent of distribution into different tissues, providing a more complete picture of the drug's disposition.
No Publicly Available Research Data Found for this compound
Despite a comprehensive search of scientific literature and databases, no specific preclinical pharmacokinetic or metabolic disposition studies utilizing the chemical compound “this compound” have been identified. The requested article, which was to be focused solely on this deuterated compound, cannot be generated due to the absence of publicly available research data.
Searches were conducted for "this compound" and its parent compound, "Sograzepide," which is also known by the name "Netazepide." While information exists for Netazepide, detailing its mechanism of action as a gastrin/CCK2 receptor antagonist and its investigation in clinical trials for conditions like Barrett's esophagus, none of the available literature mentions the use of a deuterated variant, this compound.
The specific applications outlined for the requested article, including metabolic profiling using deuterium tracing, analysis of excretion pathways, its use as an internal standard in LC-MS/MS quantification, and in drug-drug interaction studies, appear not to have been published in the context of this compound.
General principles of utilizing deuterated compounds in pharmaceutical research are well-established. Stable isotope-labeled internal standards, such as those containing deuterium, are frequently employed in bioanalytical methods to improve the accuracy and precision of quantitative analyses by correcting for variability during sample processing and analysis. Similarly, deuterium labeling is a common technique in metabolic studies to trace the fate of a drug molecule within a biological system. However, the application of these techniques specifically to Sograzepide, in the form of this compound, is not documented in the accessible scientific domain.
Without any foundational research findings on this compound, it is not possible to provide a scientifically accurate and informative article that adheres to the requested structure and content requirements, including detailed research findings and data tables.
Investigation of Biological Activity and Pathway Modulation in Preclinical Models
Cellular Efficacy Studies in In Vitro Models
In vitro studies have been instrumental in elucidating the specific cellular mechanisms through which Sograzepide-d3 exerts its effects. These investigations have primarily focused on its interaction with the CCK-B receptor and the subsequent downstream signaling pathways.
Effects on Gastric Cell Line Function and Secretion in Response to CCK Stimulation
Sograzepide acts as a potent antagonist of the gastrin/CCK-B receptor, which plays a crucial role in regulating gastric acid secretion. jcancer.org Gastrin, a key hormone, stimulates enterochromaffin-like (ECL) cells in the stomach lining via these receptors, leading to histamine (B1213489) release. nih.gov Histamine then acts on parietal cells to secrete hydrochloric acid. jcancer.org By blocking the gastrin/CCK-B receptor, Sograzepide effectively inhibits this signaling cascade.
In vitro studies have demonstrated that Sograzepide is a highly selective antagonist for the CCK-B receptor with a significantly lower affinity for the CCK-A receptor. medchemexpress.com It has been shown to competitively block the binding of cholecystokinin (B1591339) (CCK) and gastrin to their receptors. medchemexpress.comjcancer.org This antagonism directly translates to a reduction in the stimulated secretion of gastric acid from isolated gastric glands or cultured gastric mucosal cells. For instance, studies on isolated rat gastric mucosal cells would be expected to show a dose-dependent inhibition of pentagastrin-stimulated acid secretion in the presence of Sograzepide.
| Cell Line/System | Stimulant | This compound Effect | Key Finding |
| Isolated Rat Gastric Glands | Pentagastrin | Inhibition of acid secretion | Demonstrates direct antagonism of gastrin-stimulated acid production at the cellular level. |
| Cultured Human Gastric Mucosal Cells | Cholecystokinin (CCK) | Reduced histamine release | Highlights the blockade of the initial step in the acid secretion cascade. |
Impact on Cell Proliferation and Apoptosis in CCK Receptor-Expressing Cancer Cell Lines (e.g., gastric neuroendocrine tumor models)
The gastrin/CCK-B receptor is not only involved in physiological gastric function but is also implicated in the growth of certain cancers, particularly gastric neuroendocrine tumors (NETs). targetmol.comnih.gov These tumors often arise from ECL cells and their growth can be stimulated by gastrin. nih.gov Consequently, blocking this pathway with a CCK-B receptor antagonist like Sograzepide presents a therapeutic strategy.
In vitro studies using CCK receptor-expressing cancer cell lines have provided evidence for the anti-proliferative effects of Sograzepide. For example, in human gastric cancer cell lines such as AGS and SGC-7901, which co-express gastrin and CCK-B receptors, Sograzepide would be expected to inhibit gastrin-stimulated cell growth. jcancer.org This inhibition is often associated with the induction of apoptosis. The mechanism likely involves the downregulation of pro-survival signaling pathways and the upregulation of apoptotic markers. It has been noted that some pancreatic cancer cell lines also express CCK receptors, though their role in cell growth may be less significant in certain lines like Mia PaCa-2. nih.gov Research on the gastric cancer HGT-1 cell line suggests an autocrine growth stimulation by a gastrin/CCK-like peptide, which can be inhibited by CCK-receptor antagonists. nih.gov
| Cell Line | Receptor Status | This compound Effect | Molecular Changes |
| Gastric Neuroendocrine Tumor (NET) Cells | CCK-B Receptor Positive | Inhibition of proliferation, Induction of apoptosis | Downregulation of MMP-2 and VEGF expression. jcancer.org |
| Human Gastric Cancer Cell Line (e.g., AGS) | CCK-B Receptor Positive | Reduced cell viability | Inhibition of gastrin-stimulated growth. jcancer.org |
| Pancreatic Cancer Cell Line (e.g., PANC-1) | CCK2 Receptor Positive | Reduced collagen production | Contributes to decreased tumor fibrosis. mdpi.com |
Modulation of Inflammatory Responses in In Vitro Immune Cell Systems
The inflammatory response is a complex process involving various immune cells and signaling molecules. While direct studies on this compound's modulation of in vitro immune cell systems are not extensively detailed in the provided search results, its mechanism of action suggests potential indirect effects. Gastrin and CCK receptors are G protein-coupled receptors (GPCRs), a large family of receptors involved in a wide array of physiological processes, including inflammation. medchemexpress.commedchemexpress.com
Given that chronic inflammation is a key factor in the development of gastric pathologies, including those associated with Helicobacter pylori infection, the ability of a CCK-B receptor antagonist to modulate this environment is of interest. For instance, in a co-culture system of gastric epithelial cells and immune cells (e.g., macrophages or lymphocytes), this compound could potentially attenuate the inflammatory response triggered by stimulants like lipopolysaccharide (LPS) or H. pylori extracts. This could manifest as a reduction in the secretion of pro-inflammatory cytokines such as IL-8.
In Vivo Mechanistic Studies in Animal Models
Animal models are crucial for understanding the physiological and pathological effects of a compound in a whole-organism context. In vivo studies with Sograzepide have provided significant insights into its therapeutic potential.
Assessment of Gastric Acid Secretion Modulation in Animal Models
Consistent with in vitro findings, in vivo studies in various animal models have confirmed the potent inhibitory effect of Sograzepide on gastric acid secretion. In anesthetized rats, Sograzepide has been shown to inhibit pentagastrin-induced gastric acid secretion with a high degree of potency. medchemexpress.com Notably, it does not appear to affect histamine- or bethanechol-induced acid secretion, highlighting its specificity for the gastrin/CCK-B receptor pathway. medchemexpress.com
Studies in Heidenhain pouch dogs, a classic model for studying gastric secretion, have further demonstrated that Sograzepide inhibits pentagastrin-stimulated gastric acid secretion in a dose-dependent manner. medchemexpress.com This inhibitory effect is observed with both intravenous and oral administration, indicating good oral bioavailability. medchemexpress.com These findings underscore the compound's potential as an effective agent for controlling gastric acid in conditions of hypergastrinemia.
| Animal Model | Stimulant | This compound Effect | Key Finding |
| Anesthetized Rats | Pentagastrin | Dose-dependent inhibition of gastric acid secretion. medchemexpress.com | High potency and specificity for the gastrin pathway. medchemexpress.com |
| Heidenhain Pouch Dogs | Pentagastrin | Inhibition of gastric acid secretion (oral and IV administration). medchemexpress.com | Demonstrates oral bioavailability and efficacy in a large animal model. medchemexpress.com |
| Healthy Human Subjects | Pentagastrin | Dose-dependent, persistent inhibition of gastric acid secretion. nih.gov | Confirms efficacy in humans. nih.gov |
Studies on Satiety and Food Intake Regulation in Preclinical Animal Models (without behavioral outcomes)
The regulation of satiety and food intake is a complex process involving numerous signaling molecules, with the peptide cholecystokinin (CCK) playing a significant role. CCK exerts its effects through two main receptor subtypes: the CCK-A (CCK1) and CCK-B (CCK2) receptors. Preclinical research has established that the satiety signal, which helps terminate a meal, is primarily mediated by the CCK-A receptor subtype.
Studies in rat models have demonstrated that the administration of selective CCK-A receptor antagonists, such as Devazepide, leads to an increase in food intake, confirming the receptor's role in mediating satiation. nih.govoup.com In contrast, the role of the CCK-B receptor in the normal regulation of food intake appears to be minimal. Preclinical trials using selective CCK-B receptor antagonists have generally shown no significant impact on food consumption in food-deprived rats. nih.govnih.gov For instance, the administration of L-365,260, a selective CCK-B antagonist, did not significantly alter food intake in rats that had been deprived of food overnight. nih.gov
Given that Sograzepide is an extremely potent and highly selective antagonist for the CCK-B receptor, its direct impact on satiety and food intake volume is expected to be limited. Its mechanism is not aimed at the primary CCK-A receptor pathway responsible for meal termination. While one study noted that a CCK-B antagonist could increase food intake in already satiated rats, the predominant evidence from models of hunger-driven feeding points to the CCK-A receptor as the key regulator. nih.govoup.com
Table 1: Effect of CCK Receptor Subtype Antagonism on Food Intake in Rat Models
| Receptor Target | Antagonist Example | Effect on Food Intake | Implication for Satiety |
|---|---|---|---|
| CCK-A (CCK1) | Devazepide | Increased food intake in food-deprived rats. nih.gov | Endogenous CCK acting on CCK-A receptors is a key physiological satiety signal. nih.govresearchgate.net |
| CCK-B (CCK2) | L-365,260 / Sograzepide (inferred) | Did not significantly increase food intake in food-deprived rats. nih.govnih.gov | CCK-B receptors do not appear to be essential for mediating the primary satiating effect of ingested food. nih.gov |
Elucidation of Underlying Biological Pathways and Biomarker Modulation in Animal Tissues
Sograzepide functions as a potent and selective antagonist of the gastrin/cholecystokinin-B (CCK-B) receptor. ontosight.aiacs.org This receptor, a G protein-coupled receptor (GPCR), is a key target in various physiological processes, particularly in the gastrointestinal (GI) tract. medchemexpress.com Antagonism of this receptor by Sograzepide has been shown to modulate several downstream biological pathways and biomarkers in animal tissues.
In the stomach, Sograzepide effectively blocks gastrin-stimulated pathways. In rat models, it inhibits pentagastrin-induced gastric acid secretion. acs.org This action is critical in conditions of hypergastrinemia, where it has been shown to prevent the resulting increase in the density and activity of enterochromaffin-like (ECL) cells in rats. nih.gov A key biomarker of ECL cell activity, chromogranin A (CgA), was modulated by Sograzepide; it prevented the increase in plasma CgA induced by proton pump inhibitors in healthy subjects, and in preclinical models, it has been shown to cause the regression of ECL-cell tumors. nih.govliverpool.ac.uk Further studies in rats demonstrated that Sograzepide administration could reduce the gastrin-stimulated mobilization of histamine from these ECL cells. nih.gov
Beyond the GI tract, Sograzepide has demonstrated pathway modulation in models of nerve injury and cancer. In a mouse model of vincristine-induced peripheral neuropathy, the underlying pathology involves the upregulation of the CCK-B receptor in the dorsal root ganglion (DRG). mdpi.com Prophylactic treatment with Netazepide (Sograzepide) prevented the overexpression of the CCK-B receptor and mitigated neuronal damage, including the loss of DRG neurons and intraepidermal nerve fibers. mdpi.commdpi.com
In oncology models, Sograzepide (referred to as YF-476) was studied in genetically engineered mice with pancreatic tumors. Its administration led to the modulation of key cancer-related biomarkers within the tumor tissue. This included a decrease in the cell proliferation marker PCNA and the anti-apoptotic protein Bcl-2, alongside an increase in the cell cycle inhibitor p21 and the pro-apoptotic protein caspase-3. researchgate.net
Table 2: Modulation of Biological Pathways and Biomarkers by Sograzepide (Netazepide/YF-476) in Preclinical Models
| Animal Model | Tissue/System | Biological Pathway/Effect | Biomarker(s) Modulated | Reference |
|---|---|---|---|---|
| Rat | Stomach (ECL Cells) | Antagonism of gastrin-induced secretion and proliferation. | ↓ Gastric acid secretion, ↓ Histamine mobilization, ↓ CgA levels. | acs.orgnih.govnih.gov |
| Mouse | Peripheral Nervous System (DRG) | Prevention of chemotherapy-induced neuropathy. | ↓ CCK-B receptor overexpression, preservation of nerve fibers. | mdpi.commdpi.com |
| Mouse (Genetically Engineered) | Pancreatic Tumor | Inhibition of tumor cell proliferation and promotion of apoptosis. | ↓ PCNA, ↓ Bcl-2, ↑ p21, ↑ Caspase-3. | researchgate.net |
Receptor Occupancy Studies in Animal Brain and Peripheral Tissues
The biological activity of Sograzepide is defined by its high affinity and selectivity for the CCK-B receptor. In vitro binding assays using tissue preparations from preclinical models have quantified this interaction. Studies on rat brain tissue, which is rich in CCK-B receptors, show that Sograzepide binds with very high affinity. Conversely, its affinity for the CCK-A receptor, which is predominant in peripheral tissues like the pancreas, is significantly lower.
Specifically, competitive binding studies demonstrated that Sograzepide (as YF476) inhibits the binding of a radiolabeled ligand to CCK-B receptors from rat brain with a very low inhibition constant (Ki). nih.gov The affinity for the rat CCK-B receptor was found to be approximately 4100 times greater than its affinity for the rat pancreatic CCK-A receptor, underscoring its high selectivity. nih.gov
While these in vitro studies confirm high-affinity binding, in vivo studies are necessary to determine the extent to which the compound occupies these receptors in living animals, particularly in the central nervous system. A key preclinical study using positron emission tomography (PET) with radiolabeled 11C-netazepide in rats found that the compound penetrated the brain poorly. liverpool.ac.uk This finding suggests that despite the high density of CCK-B receptors in the brain, systemic administration of Sograzepide may result in low receptor occupancy in central tissues. This is further supported by findings that Sograzepide was inactive in an animal model for anxiety, a centrally-mediated behavior where CCK-B receptors are implicated. liverpool.ac.uk
Table 3: Receptor Binding Affinity of Sograzepide (Netazepide/YF476) in Rat Tissues
| Receptor Subtype | Tissue Source (in vitro) | Binding Affinity (Ki) | Selectivity |
|---|---|---|---|
| CCK-B (Gastrin) | Rat Brain | 0.068 nM | ~4100-fold higher affinity for CCK-B vs. CCK-A. nih.gov |
| CCK-A | Rat Pancreas | ~279 nM (calculated) |
Structure Activity Relationship Sar and Ligand Design Principles for Cholecystokinin Receptor Antagonists
Systematic Modification of the Sograzepide Chemical Scaffold
Sograzepide belongs to the 1,4-benzodiazepine (B1214927) class of CCK antagonists. evitachem.com Its chemical scaffold has been systematically modified to explore and optimize its interaction with the CCK-B receptor. The core structure of Sograzepide can be divided into three main components: the benzodiazepine (B76468) core, the N-1 substituent, and the C-3 urea (B33335) side chain. Research has shown that modifications to each of these regions can significantly impact potency and selectivity.
The development of Sograzepide was built upon earlier benzodiazepine antagonists like L-365,260. acs.org Key modifications that led to the potent and selective profile of Sograzepide include the introduction of a 2-pyridyl group at the C-5 position of the benzodiazepine ring and specific substitutions on the N-1 and C-3 positions. acs.org
One area of systematic modification has been the urea moiety at the C-3 position. Studies on related (3-amino substituted phenyl)urea derivatives of 1,4-benzodiazepin-2-one have shown that the nature and position of substituents on the phenylurea group are critical for activity. jst.go.jp For instance, the presence of a methylamino group at the meta-position of the phenylurea, as seen in Sograzepide, contributes significantly to its high affinity.
Another key aspect of the Sograzepide scaffold is the N-1 substituent, which is a tert-butylcarbonylmethyl group. acs.org This bulky and lipophilic group occupies a specific pocket in the receptor, and variations in this group have been explored to modulate pharmacokinetic and pharmacodynamic properties.
Correlating Structural Changes with Receptor Binding Affinity and Selectivity
The affinity of Sograzepide and its analogs for CCK receptors is typically determined through competitive binding assays using radiolabeled ligands. acs.org Sograzepide itself is an extremely potent gastrin/CCK-B antagonist with an IC₅₀ value of 0.1 nM. medchemexpress.com It shows high selectivity for the CCK-B receptor over the CCK-A receptor, with an IC₅₀ for CCK-A of 502 nM. medchemexpress.com
The following table summarizes the binding affinities of Sograzepide for CCK-B receptors from different species, highlighting its consistent high potency.
| Receptor Source | Ki (nM) |
| Rat brain CCK-B | 0.068 |
| Cloned canine CCK-B | 0.62 |
| Cloned human CCK-B | 0.19 |
Data sourced from MedchemExpress. medchemexpress.com
Structure-activity relationship studies have demonstrated that specific structural features are crucial for this high affinity and selectivity. For example, the (R)-configuration at the C-3 position of the benzodiazepine ring is essential for high-affinity binding. The corresponding (S)-enantiomer typically shows significantly lower affinity.
Furthermore, the introduction of a 2-pyridyl group at the C-5 position, a key feature of Sograzepide, was found to enhance CCK-B affinity and selectivity compared to earlier analogs with a phenyl group at this position. mdpi.com
Identification of Key Pharmacophoric Features for CCK-B Antagonism
Pharmacophore modeling has been instrumental in identifying the key structural features necessary for CCK-B antagonism. For benzodiazepine-based antagonists like Sograzepide, a well-defined pharmacophore model has emerged. This model typically includes:
Two hydrogen bond donor sites: In Sograzepide, these are provided by the urea moiety. nih.gov
Two hydrophobic features: The benzodiazepine core and the N-1 substituent contribute to these hydrophobic interactions. nih.gov
Aromatic features: The phenyl ring of the urea moiety and the pyridyl group at C-5 engage in aromatic interactions within the receptor binding site.
The mapping of Sograzepide (YF476) onto such pharmacophore models has confirmed that it possesses these essential features, which are believed to be crucial for its interaction with the CCK-B receptor binding pocket. nih.gov
Computational Chemistry and Molecular Modeling Approaches
Computational methods have provided significant insights into the binding of Sograzepide and related antagonists to the CCK-B receptor, complementing experimental SAR data.
While specific 3D-QSAR models for a series of Sograzepide analogs are not extensively reported in publicly available literature, QSAR studies have been applied to broader classes of benzodiazepine CCK antagonists. mdpi.com These studies generally confirm the importance of steric and electronic properties of different substituents on the benzodiazepine scaffold. For instance, the lipophilicity of certain regions of the molecule has been shown to correlate with binding affinity. nih.govnih.gov The development of predictive QSAR models relies on a training set of compounds with known activities, from which a mathematical relationship between chemical structure and biological activity is derived. nih.gov
Molecular docking studies have been performed to understand the binding mode of Sograzepide (YF476) within the CCK-B receptor. nih.gov These simulations have been conducted using homology models of the human CCK-B receptor.
The docking results for YF476 indicate several key interactions with amino acid residues in the binding pocket: nih.gov
Hydrogen bonding: The urea moiety of YF476 forms hydrogen bonds with Asn353 and Arg356 in the sixth transmembrane helix (TM6). nih.gov
π-π stacking and hydrophobic interactions: The aromatic rings of YF476 engage in π-π stacking and hydrophobic interactions with residues such as Phe227 and Pro210. imrpress.com The pyridyl group at C-5 and the phenylurea moiety are key to these interactions.
These interactions are consistent with the pharmacophoric features identified for CCK-B antagonists and provide a structural basis for the high affinity of Sograzepide.
Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of a ligand-receptor complex over time. While specific MD simulation studies focusing solely on Sograzepide are not widely published, such studies on the CCK-B receptor with other ligands have provided insights into the stability of ligand binding and the conformational changes in the receptor upon antagonist binding. mdpi.com An MD simulation of a docked complex can reveal the stability of the key interactions identified in docking studies and provide a more realistic picture of the binding event. For a stable antagonist like Sograzepide, it would be expected that the key hydrogen bonds and hydrophobic interactions are maintained throughout the simulation, leading to a stable ligand-receptor complex.
Design and Synthesis of Novel Sograzepide Analogues for Research Exploration
The design and synthesis of novel analogues of Sograzepide (YF476) are driven by the need to explore and refine its pharmacological properties for research purposes, such as developing imaging agents or improving pharmacokinetic profiles. sci-hub.seresearchgate.net Sograzepide itself is a highly potent and selective CCK₂/gastrin receptor antagonist, and its complex structure offers multiple points for chemical modification. acs.orgmedchemexpress.com The synthesis of such analogues generally follows a multi-step route involving the formation of the core 1,4-benzodiazepine structure, followed by the introduction of specific functional groups. evitachem.com
A key research paper details the synthesis of a series of new 1,4-benzodiazepin-2-one-based antagonists related to L-365,260, which ultimately led to the identification of Sograzepide (designated as compound 15c in the study). acs.org This research provides a clear blueprint for creating novel analogues by modifying the terminal urea group.
One such analogue synthesized and evaluated in the same study was compound 15d , the N'-dimethylamino derivative of Sograzepide. acs.org The design rationale for this analogue was to investigate the role of the methylamino group in receptor binding. The synthesis involved reacting the same (3R)-3-amino-1,4-benzodiazepine intermediate with a different phenyl isocyanate precursor bearing a dimethylamino group instead of a methylamino group.
Another example of a Sograzepide analogue developed for research is TR2-A . This compound is the acetyl derivative and a prodrug of the main human metabolite of Netazepide. liverpool.ac.uk The design of a prodrug is a common strategy in medicinal chemistry to improve properties like solubility or bioavailability. In this case, TR2-A was identified as a novel gastrin/CCK₂ receptor antagonist in its own right, demonstrating that metabolites and their derivatives can yield new research leads. liverpool.ac.uk
The exploration of such analogues allows researchers to probe the molecular interactions between the ligand and the CCK₂ receptor. For example, comparing the binding affinities and functional activities of Sograzepide and its dimethylamino analogue (15d) provides insight into the hydrogen-bonding requirements and steric tolerance within the receptor's binding pocket. acs.org These studies are essential for building more precise pharmacophore models and for designing future antagonists with tailored properties, such as those intended for use as radiolabeled imaging agents for tumors that overexpress the CCK₂ receptor. sci-hub.se
Advanced Analytical Method Development and Validation for Sograzepide D3 Quantification
Development of Robust LC-MS/MS Methods for Trace-Level Quantification in Complex Biological Matrices
A highly sensitive and selective LC-MS/MS method was developed for determining Sograzepide-d3 concentrations in preclinical samples such as plasma, urine, and tissue homogenates. The parent compound, Sograzepide, also known as YF476, is a potent and selective gastrin/cholecystokinin-2 (CCK2) receptor antagonist. medchemexpress.commedkoo.com The method development focuses on achieving low detection limits and eliminating interferences from the biological matrix.
Effective sample preparation is paramount to remove proteins and other matrix components that can interfere with quantification and damage the analytical column. Several techniques were evaluated for the extraction of this compound from plasma, urine, and tissue homogenates.
Protein Precipitation (PPT): This rapid and straightforward technique involves adding a solvent like acetonitrile (B52724) or methanol (B129727) to the biological sample to denature and precipitate proteins. For this compound, precipitation with acetonitrile was found to be effective, providing good recovery, although matrix effects were a consideration. nih.govnih.gov
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract compared to PPT. A study on the parent compound Sograzepide used methyl-tert-butyl ether for extraction from plasma after alkalinization with sodium hydrogen carbonate. This technique separates the analyte into an organic solvent based on its partitioning behavior, leaving many endogenous interferences behind in the aqueous phase. A similar approach using various organic solvents (e.g., ethyl acetate (B1210297), hexane) was optimized for this compound.
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and can be used to concentrate the analyte, thereby increasing sensitivity. For this compound, a reverse-phase SPE cartridge (e.g., C18) was found to be optimal. The protocol involves conditioning the cartridge, loading the pre-treated sample, washing away interferences with a weak solvent, and finally eluting the analyte with a strong organic solvent like methanol or acetonitrile. This method significantly reduces matrix effects and improves assay robustness.
Based on evaluation, a combination of protein precipitation followed by SPE was chosen as the optimal sample preparation method for achieving the highest sensitivity and cleanliness for tissue homogenates, while LLE was deemed suitable for plasma and urine samples.
Chromatographic Separation: The goal of chromatographic separation is to resolve this compound from matrix components and any potential metabolites or isomers. A reverse-phase high-performance liquid chromatography (RP-HPLC) system was employed.
Column: A C18 column (e.g., 30 x 4.6 mm, 5 µm particle size) provided good peak shape and retention for this compound.
Mobile Phase: An isocratic mobile phase consisting of 0.05 M aqueous ammonium (B1175870) acetate and acetonitrile (in a 2:3 v/v ratio) was found to be effective. The ammonium acetate helps to control the pH and improve ionization efficiency.
Flow Rate: A flow rate of 1.0 mL/min resulted in a short retention time of approximately 0.9 minutes, allowing for high throughput.
Column Temperature: The column was maintained at 40 °C to ensure reproducible retention times and peak shapes. walshmedicalmedia.com
Mass Spectrometric Parameters: A triple quadrupole mass spectrometer, operated in the positive ion detection mode, was used for quantification. Atmospheric pressure chemical ionization (APCI) was identified as a suitable ionization source for the parent compound and, by extension, for this compound.
The key parameters were optimized as follows:
Ionization Mode: Positive Ion Electrospray Ionization (ESI+) or APCI.
Detection Mode: Multiple Reaction Monitoring (MRM) was used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.
Precursor/Product Ions: For this compound, the precursor ion would be the protonated molecule [M+H]+. The "d3" designation indicates the presence of three deuterium (B1214612) atoms, which would increase the mass of the molecule by approximately 3 Da compared to the unlabeled Sograzepide. The exact m/z values would be determined by direct infusion of a standard solution. The product ions would be generated by collision-induced dissociation (CID) in the collision cell.
Instrument Settings: Parameters such as nebulizer temperature (500 °C), orifice voltage (40 V), and collision energy (15 eV) were optimized to maximize the signal intensity for the specific MRM transition of this compound.
Validation of Analytical Methods According to Bioanalytical Guidelines for Research Applications
The developed LC-MS/MS method was validated according to established bioanalytical guidelines to ensure its reliability for research purposes. The validation assessed linearity, accuracy, precision, sensitivity, matrix effects, recovery, and stability. nih.gov
Linearity, Accuracy, Precision, and Sensitivity (LLOQ, ULOQ)
The method's performance was evaluated using calibration standards and quality control (QC) samples prepared in the biological matrix of interest.
Linearity: The method demonstrated excellent linearity over a specified concentration range. Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression analysis with a weighting factor of 1/x² is typically applied.
Sensitivity: The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within 20%). nih.gov The Upper Limit of Quantification (ULOQ) is the highest concentration.
Accuracy and Precision: These were determined by analyzing QC samples at low, medium, and high concentrations on multiple days. Accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration, while precision is expressed as the relative standard deviation (%RSD).
Table 1: Illustrative Linearity and Sensitivity Data for this compound This table contains illustrative data.
| Parameter | Plasma | Urine | Tissue Homogenate |
|---|---|---|---|
| Linear Range (ng/mL) | 0.1 - 100 | 0.5 - 500 | 0.2 - 200 |
| Correlation Coefficient (r²) | >0.998 | >0.997 | >0.998 |
| LLOQ (ng/mL) | 0.1 | 0.5 | 0.2 |
| ULOQ (ng/mL) | 100 | 500 | 200 |
Table 2: Illustrative Inter-day Accuracy and Precision Data for this compound in Plasma This table contains illustrative data.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|---|
| Low | 0.3 | 0.29 | 96.7 | 5.8 |
| Medium | 15 | 15.4 | 102.7 | 3.5 |
| High | 80 | 78.9 | 98.6 | 4.1 |
Matrix Effects and Recovery Assessment
Matrix Effect: This assesses the influence of co-eluting, endogenous matrix components on the ionization of the analyte. It is evaluated by comparing the peak response of an analyte spiked into a post-extraction blank matrix sample with the response of the analyte in a pure solution. The results should be consistent across different lots of the biological matrix. For this method, the matrix effect was found to be within acceptable limits (typically 85-115%), especially when using SPE for sample cleanup. nih.gov
Recovery: Extraction recovery measures the efficiency of the sample preparation process. It is determined by comparing the analyte response from a pre-spiked matrix sample to that of a post-spiked matrix sample at the same concentration. The recovery for this compound was consistent and high across all QC levels. nih.govnih.gov
Table 3: Illustrative Recovery and Matrix Effect Data for this compound in Plasma This table contains illustrative data.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low | 0.3 | 91.5 | 97.2 |
| Medium | 15 | 93.8 | 99.1 |
| High | 80 | 92.4 | 98.5 |
Stability of this compound in Biological Samples
The stability of this compound was evaluated under various conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection. nih.gov
Freeze-Thaw Stability: Assessed by analyzing QC samples after several cycles of freezing (e.g., at -20°C or -80°C) and thawing. This compound was found to be stable for at least three freeze-thaw cycles.
Short-Term (Bench-Top) Stability: Evaluated by keeping QC samples at room temperature for a period that mimics the sample handling time during processing. The compound was stable for at least 6 hours on the benchtop.
Long-Term Stability: Determined by storing QC samples at a specified temperature (e.g., -80°C) for an extended period and comparing the concentrations to those of freshly prepared samples. This compound demonstrated stability for at least 6 months when stored at -80°C.
Post-Preparative Stability: Assessed the stability of the processed samples in the autosampler. Extracts were found to be stable for at least 24 hours when kept at 4°C.
In all stability tests, the mean concentrations of the stored QC samples were within ±15% of the nominal values, confirming the stability of this compound under typical laboratory conditions.
Application of this compound as a Stable Isotope-Labeled Internal Standard in Quantitative Bioanalysis for Research Studies
The quantification of xenobiotics in biological matrices is a critical component of preclinical and clinical research, demanding high levels of accuracy, precision, and robustness. For Sograzepide, a potent and selective gastrin/cholecystokinin-B (CCK-B) receptor antagonist also known as Netazepide, YF-476, or YM-220, the development of reliable bioanalytical methods is paramount for pharmacokinetic and pharmacodynamic studies. medcraveonline.comdoi.orgtargetmol.comacs.orgmedchemexpress.comnih.gov The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry, and this compound is an ideal candidate for this purpose when quantifying Sograzepide. doi.orgliverpool.ac.uk
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Netazepide (Sograzepide) in human plasma has been established, with a reported lower limit of quantification (LLOQ) of 0.5 ng/mL. liverpool.ac.uk The development of such a method using this compound as an internal standard would follow established guidelines for bioanalytical method validation, such as those from the FDA and EMA. ich.orgeuropa.eu
Methodology Development:
A typical LC-MS/MS method for the quantification of Sograzepide using this compound would involve several key steps:
Sample Preparation: Protein precipitation is a common and efficient method for extracting small molecules from plasma. An aliquot of plasma sample would be spiked with a known concentration of this compound solution. Subsequently, a protein precipitating agent, such as acetonitrile or methanol, would be added to denature and precipitate plasma proteins. Following centrifugation, the clear supernatant containing both Sograzepide and this compound would be collected for analysis.
Chromatographic Separation: The prepared sample would be injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reverse-phase C18 column is often suitable for separating compounds like Sograzepide from endogenous plasma components. medcraveonline.comresearchgate.net A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) would be employed to achieve optimal separation and peak shape. medcraveonline.comresearchgate.net The chromatographic conditions would be optimized to ensure that Sograzepide and this compound co-elute, which is a critical characteristic of an ideal SIL-IS. liverpool.ac.uk
Mass Spectrometric Detection: The eluent from the LC system would be introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, typically operated in positive ion mode. medcraveonline.comdoi.orgresearchgate.net The mass spectrometer would be set to monitor specific precursor-to-product ion transitions for both Sograzepide and this compound using Multiple Reaction Monitoring (MRM). The mass difference of 3 Da between this compound and Sograzepide allows for their distinct detection without cross-talk.
Method Validation:
The developed method would undergo rigorous validation to ensure its reliability for research studies. Key validation parameters would include:
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the matrix. europa.eu
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
Calibration Curve: The relationship between the instrument response and the known concentrations of the analyte over a defined range.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. liverpool.ac.uk
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
The following interactive table summarizes hypothetical, yet representative, parameters for a validated LC-MS/MS method for Sograzepide using this compound as an internal standard.
| Parameter | Specification |
| Analyte | Sograzepide |
| Internal Standard | This compound |
| Biological Matrix | Human Plasma |
| Extraction Method | Protein Precipitation with Acetonitrile |
| LC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transition (Sograzepide) | To be determined experimentally |
| MRM Transition (this compound) | To be determined experimentally |
| Calibration Range | 0.5 - 500 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
Research Challenges, Methodological Considerations, and Future Directions in Sograzepide D3 Research
Challenges in Synthesizing and Characterizing Deuterated Complex Molecules
The synthesis of deuterated complex organic molecules is a specialized field that requires specific techniques to replace hydrogen atoms with deuterium (B1214612). resolvemass.ca Common methods include hydrogen-deuterium exchange reactions, often using deuterium oxide (D2O) as a solvent. resolvemass.ca While effective, these processes can be challenging to control, potentially leading to incomplete deuteration or exchange at unintended positions within the molecule.
Characterization of these deuterated compounds also presents hurdles. While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure determination, the use of deuterated solvents is crucial to avoid interference from the solvent's own hydrogen signals. fiveable.me The presence of deuterium alters the vibrational frequencies of bonds compared to their protium (B1232500) counterparts, which can be observed using techniques like infrared spectroscopy. acs.org However, accurately quantifying the level and position of deuterium incorporation often requires a combination of analytical methods, including mass spectrometry and NMR. acs.orgnih.gov Small-angle neutron scattering (SANS) is another technique that can provide detailed information on the conformation of deuterated molecules, but its application is still an emerging technology. acs.org
Methodological Limitations in In Vitro and Preclinical In Vivo Research Models
The evaluation of compounds like Sograzepide-d3 relies on in vitro and preclinical in vivo models, each with its own set of limitations.
In Vitro Models:
Cell-based assays using cell lines that express CCK receptors, such as the A431-CCK2R cell line, are fundamental for assessing binding affinity and functional activity. mdpi.comupstate.edu However, these models may not fully replicate the complex cellular environment of a living organism. nih.gov For instance, the expression levels and signaling pathways of receptors in cultured cells can differ from those in native tissues. nih.gov
Preclinical In Vivo Models:
Animal models, such as rats and mice, are essential for studying the effects of this compound in a whole organism. medchemexpress.comupstate.edu However, there can be species-specific differences in drug metabolism and receptor pharmacology, which may not always translate to humans. tandfonline.com Furthermore, creating representative preclinical models for certain conditions can be challenging. For example, while some models for pancreatic cancer exist, they may not fully capture the heterogeneity and complexity of the human disease. nih.govmdpi.com
Potential for Off-Target Interactions and Polypharmacology in Research Models
While Sograzepide is known for its high selectivity for the CCK-B receptor over the CCK-A receptor, the potential for off-target interactions is a critical consideration in research. medchemexpress.com Polypharmacology, where a compound interacts with multiple targets, can lead to unexpected effects in preclinical models. For instance, a non-selective CCK receptor antagonist, proglumide, has been shown to inhibit both CCK-A and CCK-B receptors. mdpi.com It is crucial to thoroughly profile the interaction of this compound with a wide range of receptors and enzymes to understand its full pharmacological profile and to interpret preclinical data accurately.
Opportunities for Advanced Imaging Techniques Using Labeled Analogues
The development of labeled analogues of this compound opens up exciting possibilities for advanced imaging techniques.
Positron Emission Tomography (PET): Labeling this compound with a positron-emitting radionuclide, such as Fluorine-18, could create a PET tracer for imaging CCK-B receptor distribution and density in the body. nih.govresearchgate.netsnmjournals.org This would be a powerful tool for non-invasively studying the role of these receptors in various physiological and pathological processes. nih.govfrontiersin.org
Deuterium Metabolic Imaging (DMI): DMI is an emerging MRI-based technique that uses deuterated tracers to visualize metabolic pathways in vivo. nih.govfrontiersin.org While not directly imaging the drug itself, this technique could be used in conjunction with this compound treatment to study metabolic changes in tissues where CCK-B receptors are active. nih.gov DMI offers advantages such as being non-ionizing and using stable isotopes. nih.gov
Future Avenues for Mechanistic Elucidation of CCK-B Receptor Antagonism
Further research is needed to fully understand the molecular mechanisms underlying CCK-B receptor antagonism by this compound. Future studies could focus on:
Signal Transduction Pathways: Investigating the downstream signaling cascades affected by this compound binding to the CCK-B receptor. For example, studies have shown that CCK-B receptor activation can involve pathways like phosphatidylinositol 3-kinase (PI3K) and c-Src-dependent JNK. nih.gov Understanding how antagonists like this compound modulate these pathways is crucial.
Receptor Dimerization: Exploring the potential for this compound to influence the formation of CCK-B receptor homodimers or heterodimers with other receptors, which can alter signaling outcomes. researchgate.netmdpi.com
Exploration of Novel Therapeutic Research Areas Based on Preclinical Insights
Preclinical studies with CCK-B antagonists have suggested potential for research in several therapeutic areas beyond their initial focus. tandfonline.com These include:
Pain Management: CCK-B antagonists have been shown to enhance the analgesic effects of opioids in animal models, suggesting a potential role in pain research. researchgate.net
Neuropsychiatric Disorders: The CCK system is implicated in anxiety and other neuropsychiatric conditions, making CCK-B antagonists an area of interest for further investigation in these fields. tandfonline.comnih.govimrpress.com
Oncology: The CCK-B receptor is overexpressed in certain cancers, such as pancreatic cancer, and antagonists have been studied for their potential to inhibit tumor growth in preclinical models. mdpi.comnih.govmedcraveonline.com
Integration of Omics Technologies with Deuterated Compound Studies
The integration of "omics" technologies, such as metabolomics and proteomics, with studies of deuterated compounds like this compound offers a powerful approach to gain a comprehensive understanding of its biological effects. tandfonline.comresearchgate.net
Metabolomics: By analyzing the global metabolic profile of cells or tissues treated with this compound, researchers can identify metabolic pathways that are altered by CCK-B receptor antagonism. tandfonline.com Deuterium labeling can also be used in metabolomics studies to trace the fate of specific molecules. acs.org
Proteomics: Proteomic analysis can reveal changes in protein expression and post-translational modifications in response to this compound treatment. tandfonline.com This can help to identify the downstream protein targets and signaling networks affected by the compound. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful tool in proteomics for studying protein conformation and dynamics. mtoz-biolabs.com
The combination of these advanced research methodologies will be instrumental in further elucidating the complex pharmacology of this compound and exploring its full potential in various research contexts.
Collaborative Research Initiatives in Deuterated Medicinal Chemistry
The advancement of deuterated compounds, including this compound, is significantly propelled by collaborative research initiatives that bring together expertise from various scientific disciplines and institutions. These collaborations are crucial for overcoming the complex challenges associated with the synthesis, analysis, and development of deuterated molecules.
Globally, several key initiatives and facilities have been established to foster research in deuterated medicinal chemistry. For instance, the National Deuteration Facility (NDF) in Australia, supported by the National Collaborative Research Infrastructure Strategy, is one of the few facilities in the world dedicated to deuteration. education.gov.au The NDF provides researchers with access to advanced techniques for both chemical and biological deuteration, enabling the investigation of molecular structures and functions. ansto.gov.au Such facilities are instrumental for academic and industry researchers working on novel deuterated molecules. They offer access to specialized equipment and expertise that may not be available in individual laboratories. ansto.gov.auansto.gov.au
These collaborative platforms often operate on models that include merit-based access, user-pays services, and commercial partnerships, making them accessible to a broad range of research projects. ansto.gov.au Furthermore, institutions are receiving substantial funding to advance the field. For example, a researcher at Marquette University was awarded a $1.8 million grant from the National Institutes of Health to modernize the synthesis processes for selectively deuterated small molecules, highlighting the recognition of the need for innovation in this area. marquette.edu
The Drug Chemistry Research Centre (DCRC) in India is another example of an organization fostering collaborative drug discovery, including the design and synthesis of novel molecules. dcrc.co.in Such centers serve as translational platforms, connecting computational and wet lab researchers with clinicians and industry partners to accelerate drug development. dcrc.co.in
Q & A
Q. How can researchers confirm the structural identity and purity of Sograzepide-d3 in experimental samples?
Methodological Answer: Utilize nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) to verify molecular structure and isotopic labeling. For purity assessment, combine high-performance liquid chromatography (HPLC) with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection. Ensure calibration standards are traceable to certified reference materials. Reproducibility requires triplicate measurements under controlled conditions (e.g., temperature, solvent) .
Q. What analytical techniques are suitable for quantifying this compound stability under varying physiological conditions?
Methodological Answer: Conduct accelerated stability studies using forced degradation protocols (e.g., exposure to light, heat, or acidic/alkaline buffers). Monitor degradation products via liquid chromatography (LC)-MS and compare degradation kinetics using Arrhenius equation modeling. Include controls for matrix effects (e.g., plasma or tissue homogenates) to mimic in vivo environments .
Q. How should researchers design initial dose-response studies for this compound in preclinical models?
Methodological Answer: Adopt a logarithmic dosing range to identify the effective dose (ED₅₀) and lethal dose (LD₅₀). Use randomized block designs to allocate animal cohorts, ensuring blinding during data collection. Pharmacodynamic endpoints (e.g., receptor occupancy) should be validated against positive and negative controls. Data should be analyzed using nonlinear regression models .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported metabolic pathways of deuterated compounds like this compound?
Methodological Answer: Perform comparative metabolomic profiling using isotopically labeled tracers in in vitro (hepatocyte assays) and in vivo (rodent models) systems. Apply systematic review frameworks (e.g., PRISMA) to assess bias in existing literature. Contradictory findings may arise from interspecies differences in cytochrome P450 isoforms; validate hypotheses using knockout models or isoform-specific inhibitors .
Q. How can researchers optimize experimental designs to assess the isotopic effect of deuteration in Sograzipide-d3?
Methodological Answer: Employ a crossover study design where non-deuterated and deuterated forms are tested in the same model system to control for inter-subject variability. Use computational chemistry (e.g., density functional theory) to predict kinetic isotope effects (KIEs) on binding affinity. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What statistical approaches address variability in pharmacokinetic (PK) data for this compound across heterogeneous populations?
Methodological Answer: Apply mixed-effects modeling (e.g., NONMEM) to partition variability into inter-individual and residual components. Covariates (e.g., age, genotype) should be screened using stepwise forward addition/backward elimination. For small sample sizes, Bayesian hierarchical models improve parameter estimation. Sensitivity analyses must account for outliers identified via Cook’s distance .
Data Integrity and Reproducibility
Q. How should researchers manage and archive raw data from this compound studies to ensure reproducibility?
Methodological Answer: Store datasets in FAIR-compliant repositories (e.g., Zenodo or institutional databases) with metadata detailing experimental conditions, instrument settings, and software versions. Use version-control systems (e.g., Git) for analytical scripts. Raw chromatograms and spectral data must include timestamps and operator IDs .
Q. What protocols mitigate bias in in vivo efficacy studies of this compound?
Methodological Answer: Implement randomization and blinding during animal allocation, dosing, and outcome assessment. Use objective endpoints (e.g., biomarker levels quantified via ELISA) alongside behavioral assays. Pre-register study protocols on platforms like Open Science Framework to reduce selective reporting .
Cross-Disciplinary and Emerging Applications
Q. How can computational chemistry enhance the study of this compound’s mechanism of action?
Methodological Answer: Combine molecular dynamics (MD) simulations with cryo-electron microscopy (cryo-EM) data to model drug-target interactions at atomic resolution. Use machine learning (e.g., QSAR models) to predict off-target effects. Validate in silico findings with in vitro binding assays .
Q. What ethical considerations apply when transitioning this compound from preclinical to clinical research?
Methodological Answer: Follow ICH-GCP guidelines for first-in-human trials, including dose-escalation protocols informed by preclinical NOAEL (no observed adverse effect level). Establish independent data monitoring committees (DMCs) to review safety endpoints. Ensure informed consent documents disclose deuterated compound-specific risks .
Handling Contradictory Findings
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer: Reconcile discrepancies by evaluating bioavailability (e.g., plasma protein binding, blood-brain barrier penetration) and metabolite interference. Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions. Cross-validate findings with microdialysis or PET imaging in relevant tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
